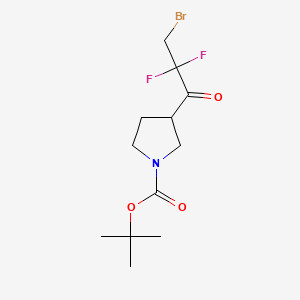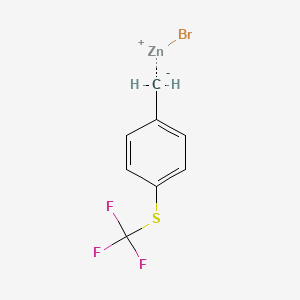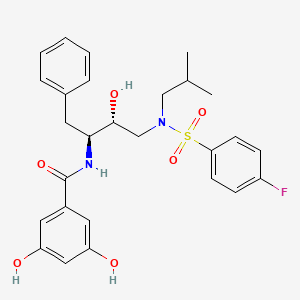
HIV-1 protease-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 protease-IN-6 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into mature protein components, which are essential for the assembly and maturation of infectious virions . By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby reducing its ability to infect new cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: HIV-1 protease-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in inhibiting the HIV-1 protease enzyme .
Scientific Research Applications
Mechanism of Action
HIV-1 protease-IN-6 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the polyprotein precursors into mature proteins, thereby inhibiting the maturation of the virus . The molecular targets of this compound include the catalytic residues of the protease enzyme, which are essential for its activity .
Comparison with Similar Compounds
- Saquinavir
- Ritonavir
- Indinavir
- Lopinavir
- Nelfinavir
HIV-1 protease-IN-6 stands out due to its unique chemical structure and its ability to overcome resistance mutations that may affect other protease inhibitors .
Properties
Molecular Formula |
C27H31FN2O6S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1 |
InChI Key |
YUYRLUJCQDDJKL-IZZNHLLZSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
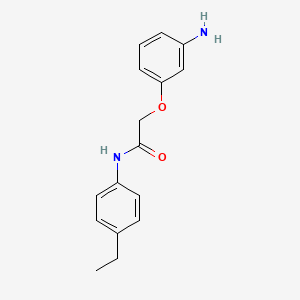
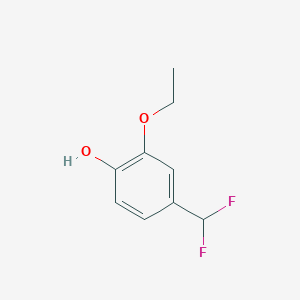

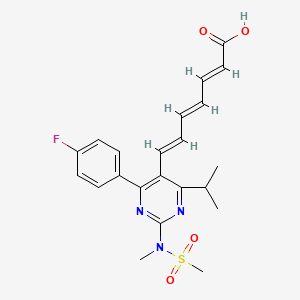
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
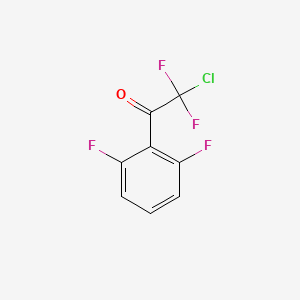
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
